2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-5,5-DIMETHYL-2H,3H,5H,6H-IMIDAZO[2,1-A]ISOQUINOLIN-3-ONE
Overview
Description
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-5,5-DIMETHYL-2H,3H,5H,6H-IMIDAZO[2,1-A]ISOQUINOLIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-5,5-DIMETHYL-2H,3H,5H,6H-IMIDAZO[2,1-A]ISOQUINOLIN-3-ONE can be achieved through a decarboxylative radical cascade cyclization strategy. This method involves the reaction of functionalized 2-arylbenzoimidazoles with carboxylic acids in the presence of potassium persulfate (K2S2O8) and silver nitrate (AgNO3) under mild reaction conditions . This one-pot reaction is efficient and yields a wide range of benzimidazo[2,1-a]isoquinoline-6(5H)-ones .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-5,5-DIMETHYL-2H,3H,5H,6H-IMIDAZO[2,1-A]ISOQUINOLIN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential use in developing new pharmaceuticals due to its unique structure and biological activity.
Materials Science: It is also being explored for its potential use in creating new materials with specific properties, such as organic electronics.
Biological Research: The compound’s interactions with biological systems are being investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-5,5-DIMETHYL-2H,3H,5H,6H-IMIDAZO[2,1-A]ISOQUINOLIN-3-ONE stands out due to its unique structure and properties. the specific substituents and structural features of this compound give it distinct advantages in certain applications, such as its potential use in organic electronics .
Properties
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-5,5-dimethyl-6H-imidazo[2,1-a]isoquinolin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-23(2)13-15-9-5-7-11-17(15)19(26-23)20-22(28)27-21(25-20)18-12-8-6-10-16(18)14-24(27,3)4/h5-12,28H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKJHMAOQLWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=C(N4C(=N3)C5=CC=CC=C5CC4(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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